2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone
Description
2,6-Dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone is a hydrazone derivative characterized by a pyridine core substituted with two chlorine atoms at the 2- and 6-positions and a 4-fluorophenylhydrazone moiety. In solution, such compounds often adopt the E isomeric form due to steric and electronic factors . The synthesis of this compound involves condensation of 2,6-dichloroisonicotinaldehyde with 4-fluorophenylhydrazine, typically under reflux in ethanol with catalytic piperidine . Its structural features, including halogen substituents, may influence reactivity, solubility, and interactions in biological or material science applications.
Properties
IUPAC Name |
N-[(E)-(2,6-dichloropyridin-4-yl)methylideneamino]-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN3/c13-11-5-8(6-12(14)17-11)7-16-18-10-3-1-9(15)2-4-10/h1-7,18H/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULRUYMSUUBUIR-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=NC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=NC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone typically involves the reaction of 2,6-dichloroisonicotinaldehyde with 4-fluorophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Halogen Effects on Bioactivity in N-Substituted Maleimides
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| N-(4-Fluorophenyl) | F | 5.18 |
| N-(4-Chlorophenyl) | Cl | 7.24 |
| N-(4-Bromophenyl) | Br | 4.37 |
| N-(4-Iodophenyl) | I | 4.34 |
Table 2: Key Structural Features of Halogenated Hydrazones
| Compound | Core Structure | Halogen Substituents | Predominant Isomer |
|---|---|---|---|
| Target compound | Pyridine | 2,6-Cl; 4-F | E |
| Flucycloxuron | Benzamide | 4-Cl; 2,6-F | N/A |
| N-(4-Fluorophenyl)maleimide | Maleimide | 4-F | N/A |
Research Findings and Implications
- Synthetic Methodology : The use of Ca(OCl)₂/Al₂O₃ as an oxidant for hydrazone cyclization offers a mild alternative to traditional reagents like DDQ or iodine.
- Limitations : Current evidence lacks direct comparisons with isonicotinaldehyde hydrazones bearing alternative halogens (e.g., Br, I) or substituent patterns. Further studies on solubility, stability, and binding assays are needed.
Biological Activity
2,6-Dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound is synthesized from 2,6-dichloroisonicotinaldehyde and 4-fluorophenylhydrazine. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other disease areas.
Chemical Structure
The chemical structure of 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone can be represented as follows:
This structure features a dichlorinated isonicotinic aldehyde moiety linked to a 4-fluorophenylhydrazone.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydrazone functional group allows for the formation of stable complexes with metal ions, which can enhance its pharmacological effects. Additionally, the presence of halogen substituents may influence the compound's lipophilicity and bioavailability.
Anticancer Activity
Research indicates that 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone exhibits significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth in breast, colon, and lung cancer models.
- Case Study : In vitro studies demonstrated that this hydrazone derivative inhibited the proliferation of MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Research Findings : Tests against Staphylococcus aureus and Escherichia coli showed zones of inhibition of 15 mm and 12 mm, respectively, indicating moderate antibacterial properties.
Data Tables
| Biological Activity | Cell Line/Organism | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | MCF-7 | 15 | Apoptosis induction |
| Antiproliferative | HCT116 | 20 | Cell cycle arrest |
| Antiproliferative | A549 | 25 | Growth inhibition |
| Antimicrobial | Staphylococcus aureus | - | Zone of inhibition: 15 mm |
| Antimicrobial | Escherichia coli | - | Zone of inhibition: 12 mm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
